molecular formula C27H52N2O5 B1651595 N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine CAS No. 1301706-37-5

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine

Cat. No. B1651595
M. Wt: 484.7
InChI Key: BKRDALPPYAJHPI-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine, also known as Boc-L-Lys (Palm)-OH, is a compound with the molecular formula C27H52N2O5 and a molecular weight of 484.70 . It appears as an off-white crystalline powder .


Molecular Structure Analysis

The IUPAC name for this compound is (2S)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid . The InChI string and Canonical SMILES are also provided , which can be used to generate the molecular structure.


Physical And Chemical Properties Analysis

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine is an off-white crystalline powder . The melting point is between 91-93 °C .

Scientific Research Applications

Preparation and Peptide Synthesis Applications
N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine plays a crucial role in the synthesis of peptides, particularly in the preparation of acid-sensitive compounds and cyclic peptides. For instance, its derivative, N alpha-9-Fluorenylmethoxycarbonyl-N epsilon-4=methyltrityl-lysine (Fmoc-Lys(Mtt)-OH), is used in peptide synthesis due to its sensitivity to acidic conditions, allowing for specific deprotection steps without affecting tert-butyl type groups and peptide ester bonds. This derivative facilitates the synthesis of cyclic cholecystokinin analogs and various lysine cores suitable for solid-phase synthesis of antigenic peptides or template-assembled synthetic proteins (Aletras et al., 2009).

Biopolymer Synthesis and Applications
The compound is instrumental in the synthesis of highly branched polypeptides, starting from the polymerization of epsilon-benzyloxycarbonyl-l-lysine N-carboxyanhydride (Z-Lys NCA) or epsilon-trifluoroacetyl-l-lysine N-carboxyanhydride (TFA-Lys NCA). Such polypeptides, upon deprotection, yield water-soluble, highly branched poly(l-lysine)s with potential medical applications (Rodríguez-Hernández et al., 2003).

Biosynthesis and Biodegradation of Epsilon-Poly-L-Lysine
Epsilon-poly-l-lysine (ɛ-PL), a biopolymer with antimicrobial properties, is synthesized by microorganisms like bacteria and fungi, showcasing the compound's role in the production of a biodegradable and non-toxic polymer. The biosynthesis process involves the peptide bond formation between the α-carboxyl groups and ɛ-amino groups of l-lysine residues, leading to a polymer that interferes with microbial cell membranes. Due to its biodegradability and safety, ɛ-PL finds applications in food, medicine, environment, and agriculture (Pandey & Kumar, 2014).

properties

IUPAC Name

(2R)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRDALPPYAJHPI-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172867
Record name D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine

CAS RN

1301706-37-5
Record name D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301706-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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